molecular formula C16H12O4 B13146152 1-Hydroxy-2-(methoxymethyl)anthracene-9,10-dione CAS No. 174568-52-6

1-Hydroxy-2-(methoxymethyl)anthracene-9,10-dione

Cat. No.: B13146152
CAS No.: 174568-52-6
M. Wt: 268.26 g/mol
InChI Key: XSLPNDYXWFMNGX-UHFFFAOYSA-N
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Description

1-Hydroxy-2-(methoxymethyl)anthracene-9,10-dione is an anthraquinone derivative with the molecular formula C₁₆H₁₂O₄. This compound is known for its unique structure, which includes a hydroxy group at the first position and a methoxymethyl group at the second position on the anthracene-9,10-dione core. Anthraquinones are a class of naturally occurring compounds found in various plants and fungi, and they are known for their diverse biological activities and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-2-(methoxymethyl)anthracene-9,10-dione typically involves the functionalization of the anthraquinone core. One common method is the methylation of 1-hydroxyanthraquinone followed by the introduction of a methoxymethyl group. The reaction conditions often involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-2-(methoxymethyl)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The anthraquinone core can be reduced to form anthracene derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of anthracene derivatives.

    Substitution: Formation of various substituted anthraquinone derivatives.

Scientific Research Applications

1-Hydroxy-2-(methoxymethyl)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anticancer properties.

    Industry: Used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-(methoxymethyl)anthracene-9,10-dione involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione
  • 1-Hydroxy-2,3-dimethylanthracene-9,10-dione
  • 3-Hydroxy-1-methoxy-2-(methoxymethyl)anthracene-9,10-dione

Uniqueness

1-Hydroxy-2-(methoxymethyl)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxymethyl groups allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for various applications.

Properties

CAS No.

174568-52-6

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

1-hydroxy-2-(methoxymethyl)anthracene-9,10-dione

InChI

InChI=1S/C16H12O4/c1-20-8-9-6-7-12-13(14(9)17)16(19)11-5-3-2-4-10(11)15(12)18/h2-7,17H,8H2,1H3

InChI Key

XSLPNDYXWFMNGX-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

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